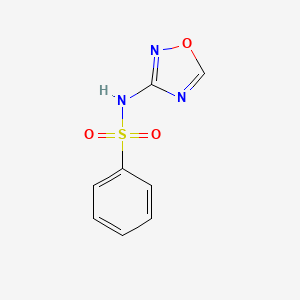

N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O3S |

|---|---|

Molecular Weight |

225.23 g/mol |

IUPAC Name |

N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C8H7N3O3S/c12-15(13,7-4-2-1-3-5-7)11-8-9-6-14-10-8/h1-6H,(H,10,11) |

InChI Key |

RAXADWITVAHLAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NOC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for N 1,2,4 Oxadiazol 3 Yl Benzenesulfonamide and Analogues

Established Routes for 1,2,4-Oxadiazole (B8745197) Ring Formation

The formation of the 1,2,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These routes primarily include the cyclization of amidoximes with carboxylic acid derivatives, 1,3-dipolar cycloaddition reactions, and various oxidative cyclization strategies.

Amidoxime (B1450833) Cyclization with Carboxylic Acid Derivatives

The most widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its derivative. chim.itmdpi.com This approach, considered a [4+1] cycloaddition, involves the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. chim.itnih.gov

The reaction can be carried out using various activating agents for the carboxylic acid, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or carbonyldiimidazole (CDI). chim.it The conditions for this reaction are versatile, ranging from room temperature to elevated temperatures, and can be performed in various solvents or even under solvent-free conditions. chim.it The cyclization of the O-acylamidoxime intermediate can be promoted by heating or by the use of catalysts such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or superbase systems like MOH/DMSO (where M = Li, Na, K). chim.itnih.gov

A general scheme for this reaction is as follows:

An amidoxime is acylated by a carboxylic acid derivative (e.g., acid chloride, anhydride, or an activated carboxylic acid) to form an O-acylamidoxime.

This intermediate is then subjected to cyclodehydration, often under thermal conditions or with the aid of a catalyst, to afford the 1,2,4-oxadiazole.

| Reactants | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Amidoxime + Carboxylic Acid | DCC, EDC, or CDI; Heat or catalyst (e.g., TBAF) | 3,5-Disubstituted 1,2,4-Oxadiazole | Widely applicable, versatile conditions. chim.it |

| Amidoxime + Acid Chloride | Base (e.g., pyridine, triethylamine) | 3,5-Disubstituted 1,2,4-Oxadiazole | Often proceeds readily at room temperature. researchgate.net |

| Amidoxime + Anhydride | Heat or base catalysis | 3,5-Disubstituted 1,2,4-Oxadiazole | Good for symmetrical anhydrides. researchgate.net |

1,3-Dipolar Cycloaddition Reactions

Another classical and effective method for the synthesis of the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itorganic-chemistry.org This [3+2] cycloaddition approach provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles. Nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation or from hydroximoyl halides by dehydrohalogenation. nih.gov

The reaction involves the following steps:

Generation of a nitrile oxide from a suitable precursor.

Reaction of the nitrile oxide with a nitrile, which acts as the dipolarophile, to form the 1,2,4-oxadiazole ring.

This method is particularly useful for the synthesis of 1,2,4-oxadiazoles with specific substitution patterns that may be less accessible through the amidoxime route. The regiochemistry of the cycloaddition is a key consideration in this approach.

| Reactants | Conditions | Product | Key Features |

|---|---|---|---|

| Nitrile Oxide + Nitrile | In situ generation of nitrile oxide | 3,5-Disubstituted 1,2,4-Oxadiazole | Direct [3+2] cycloaddition. chim.itnih.gov |

Oxidative Cyclization Strategies

More recently, oxidative cyclization methods have emerged as a powerful tool for the synthesis of 1,2,4-oxadiazoles. mdpi.comnih.gov These reactions often proceed under mild conditions and offer alternative pathways to the desired heterocyclic core. mdpi.com One notable example is the oxidative cyclization of N-acylamidines or N-acylguanidines. chim.itnih.gov

For instance, N-acylguanidines can undergo oxidative cyclization in the presence of an oxidant like iodobenzene (B50100) diacetate (IBD) or PhI(OAc)2 (PIDA) to yield 3-amino-1,2,4-oxadiazoles. chim.itnih.govrsc.org Similarly, N-acyl amidines can be cyclized using N-bromosuccinimide (NBS) as a promoter. mdpi.com Electrochemical methods have also been developed for the dehydrogenative cyclization of amidoximes to form 1,2,4-oxadiazoles. rsc.org

These methods provide access to 1,2,4-oxadiazoles with different substitution patterns, particularly at the 3-position, and are often characterized by their high efficiency and operational simplicity. rsc.org

| Starting Material | Reagent | Product | Key Features |

|---|---|---|---|

| N-Acylguanidine | Iodobenzene diacetate (IBD) or PhI(OAc)2 (PIDA) | 3-Amino-1,2,4-oxadiazole | Mild conditions, good yields. nih.govrsc.org |

| N-Acyl amidine | N-Bromosuccinimide (NBS) | Substituted 1,2,4-oxadiazole | Efficient oxidative C-O bond formation. mdpi.com |

| N-Benzyl amidoximes | Anodic oxidation | 3,5-Disubstituted 1,2,4-oxadiazole | Electrochemical synthesis, mild conditions. rsc.org |

Targeted Synthesis of N-(1,2,4-Oxadiazol-3-yl)benzenesulfonamide Derivatives

The synthesis of this compound derivatives can be achieved by adapting the established methodologies for 1,2,4-oxadiazole formation. The key is to introduce the benzenesulfonamide (B165840) moiety at the desired position, which in this case is the 3-position of the oxadiazole ring. This can be accomplished by starting with precursors that already contain the benzenesulfonamide group.

A plausible synthetic route would involve the reaction of a benzenesulfonamide-containing carboxylic acid derivative with an amidoxime. For example, reacting N-(cyanomethyl)benzenesulfonamide derived amidoxime with a suitable carboxylic acid would place the benzenesulfonamide group at the 3-position.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the synthesis of this compound derivatives can be significantly enhanced through the optimization of reaction conditions and the selection of appropriate catalyst systems. For the widely used amidoxime cyclization route, factors such as the choice of coupling reagent, solvent, temperature, and reaction time play a crucial role.

For instance, in the coupling of amidoximes with carboxylic acids, the use of polymer-supported carbodiimide (B86325) (PS-Carbodiimide) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) under microwave heating has been shown to give good conversion to 1,2,4-oxadiazoles. acs.org For electron-deficient amidoximes, a combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a polymer-supported base like PS-BEMP can be more effective. acs.org

The choice of solvent is also critical. Tetrahydrofuran (THF) has been found to be a suitable solvent for both the in-situ generation of acid chlorides and the subsequent reaction with amidoximes. acs.orgacs.org The use of superbasic media like NaOH/DMSO has been reported for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature, offering a highly efficient and mild alternative. researchgate.net

Catalysts such as PTSA-ZnCl2 have been shown to be effective and mild for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org The optimization of these parameters is essential to achieve high yields and purities of the target this compound derivatives.

Application of Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Polymer-Supported Reagents)

Advanced synthetic techniques have been increasingly applied to the synthesis of 1,2,4-oxadiazoles to improve reaction efficiency, reduce reaction times, and simplify purification processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles. nih.govnih.gov It has been successfully used in the cyclization of O-acylamidoximes and the reaction of amidoximes with carboxylic acids or their derivatives. chim.itnih.gov Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and purities of the products. acs.org For example, the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes using polymer-supported reagents under microwave heating has been shown to be a rapid and efficient method. acs.orgacs.orgnih.gov

Polymer-Supported Reagents: The use of polymer-supported reagents, a key component of polymer-assisted solution-phase (PASP) synthesis, offers significant advantages in the synthesis of 1,2,4-oxadiazoles. acs.orgnih.gov These reagents, such as polymer-supported carbodiimide (PS-Carbodiimide) and polymer-supported phosphine (B1218219) (PS-PPh3), can be used in excess to drive reactions to completion. acs.orgacs.org The key benefit is the ease of removal of excess reagents and by-products by simple filtration, which greatly simplifies the purification process and is amenable to high-throughput synthesis. acs.org This technique allows for the rapid generation of libraries of compounds with high purity. acs.orgnih.gov

| Technique | Application in 1,2,4-Oxadiazole Synthesis | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Accelerates cyclization of O-acylamidoximes and reactions of amidoximes with carboxylic acid derivatives. nih.govnih.gov | Reduced reaction times, higher yields, and purities. acs.org |

| Polymer-Supported Reagents | Used as coupling agents (e.g., PS-Carbodiimide) and for in situ generation of acid chlorides (e.g., PS-PPh3). acs.orgacs.org | Simplified purification, high-throughput synthesis feasibility. acs.org |

Functionalization and Derivatization Approaches for the Oxadiazolyl-Benzenesulfonamide Core

The this compound scaffold serves as a versatile platform for chemical modification, allowing for the systematic alteration of its physicochemical and pharmacological properties. Functionalization strategies typically target two primary regions: the benzenesulfonamide moiety and the 1,2,4-oxadiazole ring. These modifications are crucial in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles.

Chemical Transformations of the Benzenesulfonamide Moiety

The benzenesulfonamide portion of the core structure offers several sites for chemical transformation, including the aromatic ring and the sulfonamide nitrogen atom. These modifications can significantly influence the molecule's interaction with biological targets.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. The sulfonamide group (-SO₂NH-) and the attached oxadiazole ring are electron-withdrawing, acting as deactivating meta-directors. youtube.com Consequently, electrophiles will preferentially add to the meta-position relative to the sulfonyl group.

Nitration: Treatment with a nitrating mixture, typically concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro group (-NO₂) onto the benzene ring. savemyexams.commasterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) introduces a sulfonic acid group (-SO₃H). libretexts.org This reaction is reversible, which can be a useful synthetic feature. masterorganicchemistry.com

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). minia.edu.eg

Nucleophilic Aromatic Substitution: If the benzene ring is pre-functionalized with leaving groups, such as halogens, nucleophilic aromatic substitution (SₙAr) can be employed. For instance, in related chloro-substituted benzenesulfonamide-oxadiazole systems, the chlorine atom can be displaced by nucleophiles. One study demonstrated the selective substitution of a chlorine atom at the 2-position of a 2,4-dichloro-5-(oxadiazol-2-yl)benzenesulfonamide with benzyl (B1604629) mercaptan (phenylmethanethiol) in the presence of a phase-transfer catalyst to yield the 2-(benzylthio) derivative. nih.govnih.gov

N-Alkylation and N-Acylation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for subsequent reactions at this position.

N-Alkylation: This involves the reaction of the sulfonamide with an alkyl halide or other alkylating agents in the presence of a base. Iron(II) chloride has been shown to catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com This "borrowing hydrogen" method is an environmentally benign approach that generates water as the only byproduct. ionike.com

N-Acylation: The sulfonamide nitrogen can be acylated using acyl chlorides or anhydrides. In a study on related 1,3,4-oxadiazole (B1194373) derivatives, N-(thien-2-ylcarbonyl)benzenesulfonamides were synthesized, demonstrating that this position is amenable to forming N-aroyl derivatives. nih.gov

The table below summarizes key functionalization reactions for the benzenesulfonamide moiety.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Position of Modification |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitro (-NO₂) | meta to sulfonyl group |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Sulfonic Acid (-SO₃H) | meta to sulfonyl group |

| Halogenation | Br₂, FeBr₃ | Bromo (-Br) | meta to sulfonyl group |

| N-Alkylation | R-X (Alkyl halide), Base | Alkyl (-R) | Sulfonamide Nitrogen |

| N-Acylation | R-COCl (Acyl chloride), Base | Acyl (-COR) | Sulfonamide Nitrogen |

| Nucleophilic Substitution | Benzyl mercaptan, K₂CO₃, TBAB | Benzylthio (-SCH₂Ph) | Benzene ring (requires leaving group) |

Table 1: Summary of Chemical Transformations on the Benzenesulfonamide Moiety

Modifications on the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is a stable heterocyclic system that acts as a bioisostere for esters and amides. tandfonline.com Derivatization of this ring primarily occurs at the C5 position, as the C3 position is already linked to the benzenesulfonamide group.

Synthesis of 3,5-Disubstituted Analogues: The most common strategy for modifying the 1,2,4-oxadiazole ring is not by direct functionalization of a pre-formed ring, but by synthesizing analogues with desired substituents at the C5 position from the outset. The standard synthesis involves the cyclization of an O-acylated amidoxime. nih.gov By varying the carboxylic acid derivative used for the acylation step, a wide array of functional groups can be installed at the C5 position. This approach has been used to create derivatives containing various aryl and heteroaryl scaffolds. nih.govnih.gov

Functionalization of C5-Substituents: If a reactive functional group is present at the C5 position, it can be further modified. A notable example involves the transformation of a 5-styryl (2-arylethenyl) group. In one study, a 5-styryl-1,2,4-oxadiazole was first brominated across the double bond. nih.gov Subsequent di-dehydrobromination using sodium amide in liquid ammonia (B1221849) yielded a 5-arylacetylenyl-1,2,4-oxadiazole. This demonstrates a multi-step transformation of a substituent on the oxadiazole ring. nih.gov

Reactions on C5-Substituents: The newly installed functional groups can then undergo further reactions. For example, the 5-arylacetylenyl-1,2,4-oxadiazoles were shown to react with arenes in the presence of a superacid like triflic acid (TfOH). nih.gov This resulted in the hydroarylation of the acetylene (B1199291) bond, forming E/Z-5-(2,2-diarylethenyl)-3-aryl-1,2,4-oxadiazoles. nih.gov This highlights how a substituent on the oxadiazole can be activated for subsequent bond-forming reactions.

Nucleophilic Substitution at C5: While less common, if a suitable leaving group like a halogen is present at the C5 position, it can be displaced by nucleophiles. In related triazole N-oxides, which have similar electronic properties, halogen atoms at the C5 position can be readily replaced by strong nucleophiles, allowing for the introduction of methoxy, methylthio, and other groups. rsc.org This suggests that a 5-halo-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide could be a valuable intermediate for introducing a variety of functional groups via nucleophilic substitution.

The table below outlines key approaches for modifying the 1,2,4-oxadiazole ring.

| Modification Approach | Description | Example Transformation |

| Analogue Synthesis | Construction of the oxadiazole ring with a desired C5 substituent from appropriate starting materials. | Cyclization using different carboxylic acids to install various aryl groups at C5. |

| C5-Substituent Transformation | Multi-step chemical modification of an existing group at the C5 position. | Bromination/dehydrobromination of a 5-styryl group to a 5-ethynyl group. |

| Reaction of C5-Substituent | Further reaction of a functionalized C5-substituent. | Hydroarylation of a 5-ethynyl group to form a 5-(2,2-diarylethenyl) group. |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., halogen) at the C5 position by a nucleophile. | (Hypothetical) Reaction of a 5-chloro-oxadiazole with sodium methoxide (B1231860) to yield a 5-methoxy-oxadiazole. |

Table 2: Summary of Modification Approaches for the 1,2,4-Oxadiazole Ring

Chemical Reactivity and Mechanistic Studies of N 1,2,4 Oxadiazol 3 Yl Benzenesulfonamide Derivatives

Intrinsic Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Nucleus

The 1,2,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. chemicalbook.com Its chemical behavior is dictated by several key structural and electronic features. The nucleus is characterized by a low level of aromaticity, which, coupled with the presence of a labile O-N bond, renders it susceptible to various chemical transformations. chim.itpsu.eduresearchgate.netmdpi.com This inherent quality explains the tendency of 1,2,4-oxadiazoles to undergo rearrangements into more thermodynamically stable heterocyclic systems. psu.eduresearchgate.netosi.lv

The distribution of heteroatoms within the ring creates a distinct electronic landscape. The carbon atoms at the C3 and C5 positions exhibit electrophilic character, making them susceptible to nucleophilic attack. chemicalbook.comchim.itresearchgate.net Conversely, the nitrogen atom at the N3 position displays nucleophilic properties. chim.it The electron-withdrawing nature of the entire ring system also influences the reactivity of attached substituents. mdpi.comresearchgate.net

Due to the electron-deficient nature of the ring, the C3 and C5 positions are generally inert to electrophilic substitution reactions such as halogenation or nitration. chemicalbook.comnih.gov The primary reactivity pathways for the 1,2,4-oxadiazole nucleus involve nucleophilic attack at the ring carbons or cleavage of the weak O-N bond, often initiating ring-opening or rearrangement cascades. chemicalbook.comchim.itmdpi.com Disubstituted 1,2,4-oxadiazoles, such as the title compound, are typically more stable than their monosubstituted counterparts. chemicalbook.comnih.gov

Reactions Involving the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH-) is a critical pharmacophore in numerous therapeutic agents and possesses a well-defined reactivity profile. rsc.org Its chemistry is central to the functionalization and metabolic fate of N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide derivatives.

The most common synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orgnih.gov The nitrogen atom of the sulfonamide can act as a nucleophile, participating in various substitution and condensation reactions. nih.govresearchgate.net

Sulfonamides can undergo hydrolysis under either acidic or basic conditions, cleaving the S-N bond to yield the corresponding sulfonic acid and amine. rsc.org Another significant transformation is the reductive deamination of primary sulfonamides. This reaction proceeds through the formation of an N-sulfonylimine intermediate, which can be reduced to a sulfinate salt. chemrxiv.org These sulfinate intermediates are versatile and can be trapped with various electrophiles, allowing for the conversion of the sulfonamide into other functional groups. chemrxiv.org The development of methods for the direct synthesis of sulfonamides from thiols and amines via oxidative coupling has also expanded the synthetic toolkit for this functional group. rsc.org

| Reaction Type | Description | Typical Conditions | Resulting Functional Group |

|---|---|---|---|

| Hydrolysis | Cleavage of the S-N bond. | Acidic (e.g., HBr in AcOH) or basic (e.g., NaOH, NaOMe) conditions. rsc.org | Sulfonic acid and amine. |

| Reductive Deamination | Conversion of a primary sulfonamide to a sulfinate salt via an N-sulfonylimine intermediate. chemrxiv.org | Aldehyde (e.g., benzaldehyde), base (e.g., K₂CO₃), NHC catalyst. chemrxiv.org | Sulfinate salt, which can be further functionalized. |

| N-Alkylation/Arylation | Substitution reaction on the sulfonamide nitrogen. | Base and an alkyl or aryl halide. | N-substituted sulfonamide. |

Specific Chemical Transformations and Resulting Molecular Architectures

The this compound scaffold can undergo oxidation at several positions, primarily influenced by metabolic processes. Biotransformation studies on related compounds, such as 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, have identified key oxidative pathways. One such reaction is the N-hydroxylation of the sulfonamide group, leading to the formation of N-hydroxy-benzenesulfonamide derivatives. rrpharmacology.ru Additionally, if alkyl substituents are present on the oxadiazole ring, they can be oxidized. For example, a methyl group at the C5 position can be hydroxylated to a hydroxymethyl group. rrpharmacology.ru These oxidative transformations are crucial in understanding the metabolic profile of these compounds.

The reactivity of this compound derivatives under reductive conditions is characterized by two main pathways. The first involves the inherent susceptibility of the 1,2,4-oxadiazole ring to reductive cleavage. chim.itmdpi.com The weak O-N bond can be broken under various reducing conditions, leading to ring-opening and the formation of acyclic structures. This is a common reactivity pattern for this heterocyclic system due to its relatively low aromaticity. chim.itmdpi.com

The second pathway involves the sulfonamide moiety. As previously mentioned, primary sulfonamides can be converted to sulfinate salts via reductive deamination, which serves as a handle for further functionalization. chemrxiv.org This process effectively reduces the sulfur center and removes the nitrogen substituent, opening avenues for diverse molecular architectures.

Substitution reactions on this compound derivatives can occur at either the oxadiazole ring or the benzenesulfonamide (B165840) portion. The 1,2,4-oxadiazole nucleus is generally resistant to electrophilic substitution. chemicalbook.com However, the electrophilic nature of the C3 and C5 carbons makes them targets for nucleophilic attack. chemicalbook.comchim.it This can lead to ring-opening and subsequent rearrangement, such as in the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, where a nucleophile attacks the C5 position, leading to the formation of a different heterocyclic system. chim.it

The benzene (B151609) ring of the benzenesulfonamide moiety can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the strongly deactivating and meta-directing sulfonamide group. Late-stage functionalization techniques, such as transition-metal-catalyzed C-H activation, can also be employed to introduce substituents onto the aromatic ring. rsc.org

The 1,2,4-oxadiazole ring is notable for its propensity to undergo molecular rearrangements, a consequence of its low aromaticity and the weak O-N bond. researchgate.netosi.lvresearchgate.net These processes often lead to the formation of more stable isomeric heterocycles.

One of the most significant transformations is the Boulton-Katritzky Rearrangement (BKR). chim.itresearchgate.net This thermal or base-catalyzed reaction involves a 1,2,4-oxadiazole bearing a three-atom side-chain with a terminal nucleophilic atom at the C3 position. The reaction proceeds via an internal nucleophilic attack of the side-chain's terminal atom on the N2 position of the oxadiazole ring, causing the cleavage of the O-N bond and subsequent recyclization to form a new heterocycle. chim.it

Photochemical rearrangements also provide pathways to different molecular structures. Upon irradiation, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles or isomerize to a regioisomeric 1,2,4-oxadiazole, depending on the reaction conditions. chim.it The stability of the 1,2,4-oxadiazole core is a critical consideration in its synthesis and application, as thermal stress or certain reagents can trigger these rearrangement cascades. researchgate.netresearchgate.net

| Rearrangement Type | Description | Key Mechanistic Step | Typical Product |

|---|---|---|---|

| Boulton-Katritzky Rearrangement (BKR) | Thermal rearrangement of a 1,2,4-oxadiazole with a nucleophilic side-chain at C3. chim.itresearchgate.net | Intramolecular nucleophilic attack of the side-chain on the N2 atom of the oxadiazole ring. chim.it | A new five-membered heterocycle (e.g., 1,2,4-triazole, pyrazoline). researchgate.net |

| ANRORC Rearrangement | Addition of a Nucleophile, Ring Opening, and Ring Closure. chim.it | External nucleophilic attack at an electrophilic ring carbon (e.g., C5), leading to ring cleavage and recyclization. chim.it | A different heterocyclic system, often incorporating the nucleophile. |

| Photochemical Rearrangement | Isomerization or transformation induced by UV irradiation. chim.it | Formation of a reactive excited state followed by ring contraction/expansion or isomerization. chim.itpsu.edu | Regioisomeric 1,2,4-oxadiazoles or other heterocycles like 1,3,4-oxadiazoles. chim.it |

Elucidation of Reaction Mechanisms for Synthesis and Transformation

The formation and reactivity of this compound derivatives are governed by a series of well-defined, yet often complex, reaction mechanisms. These pathways dictate the regiochemistry and stereochemistry of the products and are influenced by factors such as reaction conditions, catalysts, and the nature of substituents.

Mechanistic Pathways in the Synthesis of the 1,2,4-Oxadiazole Ring

The construction of the 1,2,4-oxadiazole ring in these sulfonamide derivatives typically proceeds through the cyclization of an O-acylamidoxime intermediate. This intermediate is generally formed from the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative.

One plausible pathway for the synthesis of the core structure involves the initial preparation of a benzenesulfonamide-containing amidoxime. This precursor can then react with a suitable carboxylic acid derivative. The reaction is believed to proceed via the following steps:

Activation of the Carboxylic Acid: The carboxylic acid is often activated using a coupling agent, such as a carbodiimide (B86325), to form a more reactive species.

Formation of the O-Acylamidoxime Intermediate: The activated carboxylic acid derivative then reacts with the amidoxime to form the key O-acylamidoxime intermediate.

Cyclodehydration: This intermediate undergoes a base- or thermally-induced cyclodehydration to yield the 1,2,4-oxadiazole ring. The mechanism of this step is thought to involve an intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule.

An alternative approach involves the direct reaction of 3-amino-1,2,4-oxadiazole with benzenesulfonyl chloride. The mechanism for this N-sulfonylation likely involves the nucleophilic attack of the exocyclic amino group of the 3-amino-1,2,4-oxadiazole on the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of the N-S bond and elimination of hydrogen chloride.

A study on the synthesis of the related 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide highlights a cyclization reaction using phosphorus oxychloride. rrpharmacology.ru This suggests a mechanism where a diacylhydrazine precursor undergoes dehydration and cyclization, a pathway that could potentially be adapted for the synthesis of this compound derivatives.

Table 1: Proposed Mechanistic Steps for the Synthesis of this compound via the Amidoxime Route

| Step | Description | Key Intermediates |

| 1 | Activation of Benzoic Acid | Activated Benzoic Acid Derivative |

| 2 | Reaction with Sulfonylated Amidoxime | O-Acyl-N-sulfonylamidoxime |

| 3 | Intramolecular Cyclization | Tetrahedral Intermediate |

| 4 | Dehydration | This compound |

Mechanistic Insights into the Transformation of this compound Derivatives

The 1,2,4-oxadiazole ring, while aromatic, possesses a labile N-O bond, making it susceptible to various rearrangement reactions, most notably the Boulton-Katritzky rearrangement. chim.it This rearrangement provides a versatile pathway for the transformation of 1,2,4-oxadiazoles into other five-membered heterocyclic systems.

For this compound derivatives, the Boulton-Katritzky rearrangement can be initiated by heat or base. The generally accepted mechanism involves the following key steps:

Initial Attack: A nucleophilic center within a side chain attached to the 1,2,4-oxadiazole ring attacks the N(2) or C(3) position of the ring.

Ring Opening: This initial attack leads to the cleavage of the weak N-O bond, resulting in an open-chain intermediate.

Ring Closure: Subsequent intramolecular cyclization of the intermediate, involving different atoms, leads to the formation of a new heterocyclic ring.

The outcome of the Boulton-Katritzky rearrangement is highly dependent on the nature of the side chain. For instance, N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones have been shown to rearrange into trifluoromethylated 2-amino imidazoles under basic conditions. chim.it This transformation highlights the synthetic utility of the Boulton-Katritzky rearrangement in accessing diverse heterocyclic scaffolds from 1,2,4-oxadiazole precursors.

In the context of 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles, which are structurally related to the target compounds, it has been observed that they are generally unstable in the presence of acids and bases and can rearrange into spiropyrazolinium salts. nih.gov This rearrangement proceeds via a Boulton-Katritzky type mechanism.

Table 2: General Mechanism of the Boulton-Katritzky Rearrangement

| Step | Description | Mechanistic Detail |

| 1 | Nucleophilic Attack | An internal nucleophile attacks the 1,2,4-oxadiazole ring. |

| 2 | Heterocyclic Ring Opening | Cleavage of the N-O bond to form a linear intermediate. |

| 3 | Intramolecular Cyclization | Formation of a new heterocyclic ring system. |

| 4 | Tautomerization/Protonation | Final stabilization of the rearranged product. |

Beyond the Boulton-Katritzky rearrangement, other transformations are possible. For example, transformations of 5-acetylenyl-1,2,4-oxadiazoles in the presence of superacids have been studied, with a proposed mechanism involving protonation of the oxadiazole ring to form a dicationic intermediate, which then reacts with available nucleophiles. While not directly involving the sulfonamide group, these studies provide insight into the fundamental reactivity of the 1,2,4-oxadiazole core under strongly acidic conditions.

The elucidation of these reaction mechanisms is crucial for controlling the synthesis and predicting the reactivity of this compound derivatives, thereby enabling the development of novel compounds with desired chemical and physical properties. Further computational and spectroscopic studies will undoubtedly provide deeper insights into the transition states and intermediates involved in these fascinating chemical transformations.

Structure Activity Relationship Sar and Molecular Modeling of Oxadiazolyl Benzenesulfonamides

General Principles of Structure-Activity Relationships within the Oxadiazole-Benzenesulfonamide Scaffold

The biological activity of compounds based on the oxadiazole-benzenesulfonamide scaffold is governed by the intricate interplay of its core components and the nature of its substituents. The 1,2,4-oxadiazole (B8745197) ring is not merely a linker but an active contributor to molecular recognition, often acting as a bioisostere for amide or ester groups, which enhances metabolic stability. scispace.com The sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases. nih.gov

SAR studies have revealed several general principles:

Positional Isomerism: The relative positioning of the sulfonamide group on the benzene (B151609) ring significantly impacts activity. For instance, in a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides studied as monoamine oxidase B (MAO-B) inhibitors, the 4-benzenesulfonamide isomers were found to be substantially more potent than the corresponding 3-benzenesulfonamide isomers. nih.gov

Aromatic Substitution: The nature and position of substituents on the aryl rings of the scaffold are critical determinants of potency and selectivity. Studies have shown that the presence of specific groups, such as hydroxyls, halogens, or nitro groups, can modulate biological activity. tandfonline.commdpi.com For example, for a series of 1,2,4-oxadiazole antibiotics, the presence of an indole (B1671886) ring was found to be important for circumventing toxicity and exerting antibacterial activity. chim.it

Scaffold Modification: Strategic modifications of the core scaffold have been shown to be an effective method for enhancing biological activity. researchgate.net The combination of the 1,2,4-oxadiazole and sulfonamide pharmacophores into a single molecular entity is a prime example of a strategy to create hybrid compounds with potentially improved or novel activities. nih.govnih.gov

Impact of Substituent Variation on Molecular Recognition and Ligand-Target Interactions

The specific substituents appended to the oxadiazole-benzenesulfonamide core play a pivotal role in defining the molecule's interaction with its biological target. Variations in size, electronics, and lipophilicity of these substituents can drastically alter binding affinity and selectivity.

Key findings from various studies include:

β3 Adrenergic Receptor Agonists: For benzyl (B1604629) and phenoxymethylene substituted oxadiazole benzenesulfonamides, a 4-trifluoromethoxy substitution on the 5-benzyl oxadiazole resulted in a potent compound with an EC50 of 8 nM and 100-fold selectivity over β1 and β2 adrenergic receptors. nih.gov

Antimicrobial Activity: In a series of 5-aryl-1,3,4-oxadiazoles, the substituents on the phenyl ring were shown to have a significant influence on antimicrobial activity. mdpi.com Halogen atoms on the aromatic ring, for example, were found to enhance antibacterial effects. mdpi.com

Anticancer Activity: The nature of the substituent on the benzenesulfonamide (B165840) ring can dictate anticancer potency. An analysis of (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-benzenesulfonamides revealed that the meta-position of the sulfonamide group relative to the oxadiazole ring was optimal for activity. mdpi.com A compound featuring a 5-nitrothiophene moiety demonstrated the highest potency against HCT-116, MCF-7, and HeLa cancer cell lines. mdpi.com

Enzyme Inhibition: For BRD4 inhibitors, incorporating bulkier substituents on a pyridinone ring and hydrophobic or electrostatic substituents on a methoxy-substituted phenyl ring was shown to improve interactions with the target protein. nih.gov

The following table summarizes the impact of specific substituent variations on biological activity for different targets.

| Target/Activity | Scaffold/Series | Key Substituent Variation | Impact on Activity |

| β3 Adrenergic Receptor Agonism | 5-benzyl oxadiazole benzenesulfonamide | 4-trifluoromethoxy on benzyl group | High potency (EC50 = 8 nM) and >100-fold selectivity. nih.gov |

| Antitubercular Activity | 5-aryl-1,3,4-oxadiazole-2-thioles | para-substituent on aryl ring | Activity increases in the order: 4-Cl < 4-NO₂ < 4-H < 4-Br < 4-I < 4-OH. mdpi.com |

| Anticancer Activity (HCT-116) | (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-benzenesulfonamide | 5-nitrothiophene as arylvinyl group | Most potent compound with IC50 of 0.5 µM. mdpi.com |

| MAO-B Inhibition | 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide | Position of sulfonamide group | 4-benzenesulfonamides are significantly more potent than 3-benzenesulfonamides. nih.gov |

| Anti-inflammatory Activity | 2,5-disubstituted 1,3,4-oxadiazole (B1194373) | Chloro-benzoic acid at 2,5-position | 4-chloro substitution showed greater activity than 2-chloro substitution. nih.gov |

Bioisosteric Replacement Strategies Involving the 1,2,4-Oxadiazole Moiety

Bioisosterism is a powerful strategy in drug design that involves substituting one functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for ester and amide functionalities, primarily due to its enhanced resistance to hydrolytic cleavage by metabolic enzymes. scispace.com

A notable example of a bioisosteric replacement strategy involves the substitution of the 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole ring. nih.govrsc.org This exchange has been explored to modulate properties such as polarity and metabolic stability. nih.govrsc.org Research on CB2 receptor ligands showed that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in derivatives with higher polarity and reduced metabolic degradation. nih.govrsc.org However, this modification also led to a significant decrease in binding affinity for the CB2 receptor, with reductions of 10- to 50-fold observed for the tested compounds. nih.gov This highlights that while bioisosteric replacement can improve certain properties, it may negatively impact target engagement, necessitating a careful balance during the design process.

Another application of this strategy involved the design of metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulators (PAMs), where an amide group in a parent compound was successfully replaced with a 1,2,4-oxadiazole system to generate new series of active molecules. tandfonline.com

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole (as a bioisostere) | Outcome of Replacement (in CB2 ligands) |

| Function Replaced | Ester, Amide scispace.com | 1,2,4-Oxadiazole nih.govrsc.org | N/A |

| Polarity | Less Polar | More Polar nih.govrsc.org | Increased aqueous solubility. nih.gov |

| Metabolic Stability | Susceptible to degradation | Higher metabolic stability nih.govrsc.org | Reduced degradation by human liver microsomes. nih.gov |

| hERG Interaction | Potential for interaction | Lower interaction nih.govrsc.org | Reduced potential for cardiac side effects. nih.gov |

| Target Affinity | High (in parent CB2 ligands) | Reduced | 10- to 50-fold reduction in CB2 affinity. nih.gov |

Pharmacophore Development and Molecular Design Approaches

Pharmacophore modeling is a cornerstone of modern drug design, focusing on the identification of the essential three-dimensional arrangement of functional groups required for biological activity. For the oxadiazole-benzenesulfonamide scaffold, this involves defining the spatial relationships between hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to the target receptor.

Molecular design strategies often involve the hybridization of known pharmacophores to create novel chemical entities with enhanced or synergistic activities. eurekaselect.com For instance, active anticancer scaffolds have been developed by combining the 1,2,4-oxadiazole, thiophene, and sulfonamide pharmacophores. nih.gov The 1,2,4-oxadiazole ring itself is considered a valuable component in pharmacophore models due to its ability to act as a rigid linker and participate in various non-covalent interactions. tandfonline.com

Computational approaches such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are instrumental in developing and refining pharmacophore models. nih.gov These methods can quantitatively correlate the structural features of a series of compounds with their biological activities, providing predictive models that guide the design of new, more potent derivatives. nih.govnih.gov For a series of oxadiazole-substituted benzimidazoles targeting the COX-2 enzyme, 3D-QSAR studies helped to elucidate the key structural requirements for inhibitory activity, leading to the design of a combinatorial library of potentially more active compounds. nih.gov

Computational Chemistry Applications in SAR Elucidation

Computational chemistry provides powerful tools to investigate the SAR of oxadiazolyl-benzenesulfonamides at a molecular level, offering insights that are often inaccessible through experimental methods alone. These techniques range from quantum mechanical calculations that describe electronic structure to molecular simulations that predict ligand-target interactions. tandfonline.comcumhuriyet.edu.tr

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic properties of molecules, which are fundamental to their reactivity and intermolecular interactions. mkjc.inresearchgate.net By calculating parameters such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and bond parameters, DFT can provide a detailed understanding of the oxadiazole-benzenesulfonamide scaffold. tandfonline.commkjc.in

Studies on benzenesulfonamide derivatives have utilized DFT with basis sets like 6-31++g(d,p) to calculate electronic properties, orbital distributions, and thermodynamic stabilities, thereby revealing their reactivity tendencies. cumhuriyet.edu.trresearchgate.net For a series of 1,3,4-oxadiazole-bearing sulfonamides, DFT calculations were used to determine the HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability, which was then correlated with in vitro enzyme inhibition data. tandfonline.combohrium.com These calculations help to rationalize observed SAR trends and guide the design of molecules with optimized electronic characteristics for improved target binding.

| Computational Method | Basis Set | Key Parameters Calculated | Insights Gained |

| DFT (B3PW91) | 6-31g(d,p) | Bond lengths, bond angles, NBO, HOMO-LUMO gap. mkjc.in | Detailed understanding of molecular structure, stability, and reactivity. mkjc.in |

| DFT (B3LYP, HF, M062X) | 6-31++g(d,p) | Electronic properties, orbital distributions, thermodynamic stabilities. cumhuriyet.edu.trresearchgate.net | Revealed reactivity tendencies and interaction potential with target proteins. cumhuriyet.edu.trresearchgate.net |

| DFT | Not specified | HOMO-LUMO energy gap (ΔE). tandfonline.com | Correlated electronic properties with inhibitory activity against Bovine Carbonic Anhydrase. tandfonline.com |

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for predicting and analyzing how a ligand binds to its target protein.

Molecular Docking is used to predict the preferred orientation of a ligand within the active site of a receptor and to estimate the strength of the binding interaction. nih.govresearchgate.net This technique has been extensively applied to the oxadiazole-benzenesulfonamide class of compounds to understand their mechanism of action. For example, docking studies have been used to:

Reveal the binding modes of benzenesulfonamide derivatives with enzymes like carbonic anhydrases, identifying key interactions such as hydrogen bonds and van der Waals contacts. tandfonline.comresearchgate.nettandfonline.com

Understand the potential of synthesized compounds as antitubercular agents by docking them into the active site of Mycobacterium tuberculosis enzymes. tandfonline.com

Predict the binding affinity and orientation of novel derivatives within the active site of E. coli DNA gyrase. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess its stability and conformational changes over time. peerj.com MD simulations, often extending for hundreds of nanoseconds, can confirm the stability of binding poses predicted by docking and provide a more detailed energetic analysis of the interaction. nih.govpeerj.com For instance, MD simulations have been used to:

Analyze the sustained stability of newly designed BRD4 inhibitors within the binding pocket. nih.gov

Characterize the binding sites and interactions of sulfonamides with triose phosphate (B84403) isomerase, using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate binding free energies. peerj.com

Confirm the stability of potent lead compounds within the active site of the M. tuberculosis Pks13 enzyme over a 250 ns simulation time. mdpi.com

These computational approaches, when used in conjunction with experimental data, provide a robust framework for elucidating SAR and accelerating the rational design of novel N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Chemometric Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for understanding the correlation between the chemical structure of compounds and their biological activities. For oxadiazolyl-benzenesulfonamide derivatives, QSAR modeling and chemometric analyses have been employed to elucidate the structural features crucial for their therapeutic effects, particularly as anticancer agents and enzyme inhibitors.

In a study focused on a series of (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R¹-benzenesulfonamides, researchers utilized chemometric analysis based on a set of computed molecular descriptors. Hierarchical cluster analysis was initially performed to understand the internal data structure. Subsequently, QSAR analysis using the multiple linear regression (MLR) method was applied to develop statistically significant models for predicting the anticancer activity of these compounds against HeLa, HCT-116, and MCF-7 human tumor cell lines. mdpi.comnih.gov The analysis of the structure-activity relationship revealed that the nature of the substituent at position 3 of the benzenesulfonamide ring significantly influences the activity. mdpi.comnih.gov Furthermore, the position of the sulfonamide moiety relative to the oxadiazole ring was identified as a key determinant of potency, with the meta position being optimal. mdpi.comnih.gov

Another QSAR study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives employed Orthogonal Projections to Latent Structure (OPLS) models. These models demonstrated verified predictive capabilities and were instrumental in identifying the key molecular descriptors that influence the biological activity of the benzenesulfonamide compounds. nih.gov Such models provide valuable insights into the physicochemical properties that govern the compounds' interactions with their biological targets.

The broader application of QSAR in the study of benzenesulfonamide derivatives is well-documented, often used to predict their inhibitory activity against various enzyme isoforms, such as carbonic anhydrases (CAs). nanobioletters.comnih.gov These computational models help in postulating new derivatives with potentially enhanced biological validity, thereby streamlining the drug design and discovery process by prioritizing the synthesis of compounds with a higher probability of success. nanobioletters.com The derived QSAR models offer information regarding the nature of intermolecular forces that dictate the biological activity of these compounds. nanobioletters.com

The table below summarizes key findings from a representative QSAR study on oxadiazolyl-benzenesulfonamide derivatives, highlighting the correlation between structural modifications and anticancer activity.

| Compound ID | R¹ Substituent | Ar Substituent | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| 31 | H | 5-nitrothiophene | 0.5 | 4 | 4.5 |

| 20 | SBn | 4-CNPh | 9-12 (overall) | 9-12 (overall) | 9-12 (overall) |

| 35 | H | Not specified | 4 | - | - |

Data sourced from a study on (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides. mdpi.com

Analysis of Non-Covalent Interactions and Intermolecular Forces

The biological activity of this compound and its analogs is fundamentally governed by their interactions with macromolecular targets, which are mediated by a complex network of non-covalent interactions and intermolecular forces. Understanding these interactions is crucial for rational drug design and for explaining the observed structure-activity relationships.

Studies on highly polymorphic benzenesulfonamide derivatives have utilized methods like the molecular Voronoi–Dirichlet polyhedra (MVDP) to create a comprehensive landscape of atomic interactions, encompassing strong chemical bonds as well as both intramolecular and intermolecular non-covalent interactions. rsc.org This type of analysis has shown that even subtle conformational differences among molecules within a polymorphic family can be quantified by the specific intramolecular non-covalent interactions present. rsc.org

Molecular docking and in silico modeling are powerful tools for investigating these interactions. For instance, in the context of carbonic anhydrase (CA) inhibition, docking studies of benzenesulfonamide-based inhibitors into the active sites of different CA isoforms (e.g., CA I, II, IX, and XII) have been performed. nih.gov These studies reveal that active-site residues, particularly those lining hydrophobic pockets at positions like 92 and 131, are critical in determining the binding orientation and affinity of the inhibitors. nih.gov The "tail" groups of the inhibitors, which would include the oxadiazole moiety and its substituents, play a significant role in modulating isoform specificity through varied non-covalent interactions. nih.gov

The key non-covalent interactions that contribute to the binding of oxadiazolyl-benzenesulfonamides to their protein targets include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group in CA inhibitors and also acts as a potent hydrogen bond donor and acceptor, forming critical interactions with active site residues like Thr199. nih.gov

π-π Stacking: The aromatic rings of the benzenesulfonamide and the oxadiazole core can engage in π-π stacking interactions with aromatic residues in the binding pocket, such as phenylalanine. nih.gov

Hydrophobic Interactions: Alkyl or aryl substituents on the oxadiazole or benzene ring can form favorable hydrophobic interactions with nonpolar regions of the active site.

Computational studies, including Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, provide deeper insights into these interactions. consensus.appresearchgate.net MD simulations, for example, can reveal the persistence of specific ligand-protein interactions over time, highlighting the most stable and important contacts for binding affinity. researchgate.net Analysis of 2D interaction diagrams derived from docking and simulation studies provides a clear visual representation of the key non-covalent bonds, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the receptor. consensus.appresearchgate.net

The table below details the types of non-covalent interactions observed in computational studies of benzenesulfonamide derivatives with their biological targets.

| Type of Interaction | Interacting Groups (Ligand) | Interacting Residues (Protein Example: CA) | Significance |

| Hydrogen Bonding | Sulfonamide (-SO₂NH₂) | Threonine (e.g., Thr199), Asparagine | Anchors the inhibitor in the active site, crucial for potency. nih.gov |

| π-π Stacking | Benzene ring, Oxadiazole ring | Phenylalanine (e.g., Phe131) | Contributes to binding affinity and proper orientation. nih.gov |

| Hydrophobic | Aryl/Alkyl substituents | Leucine, Valine, Alanine | Enhances binding and can influence selectivity. |

| Coordination Bond | Sulfonamide Nitrogen | Catalytic Zn²⁺ ion | Primary interaction for sulfonamide-based CA inhibitors. |

Molecular Mechanisms and Biological Target Interactions of Oxadiazolyl Benzenesulfonamides in Vitro Studies

Inhibition of Key Enzyme Families

The versatility of the oxadiazolyl-benzenesulfonamide core structure allows for its interaction with a diverse range of enzymes implicated in various pathological conditions. In vitro assays have been instrumental in quantifying the inhibitory potency and selectivity of these compounds.

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The incorporation of an oxadiazole moiety has been explored to modulate the inhibitory activity and isoform selectivity against human (h) carbonic anhydrase isoforms I, II, IX, and XII.

A series of N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids were designed to target the tumor-associated isoforms hCA IX and XII. nih.gov Many of these compounds demonstrated selective inhibition of hCA XII. nih.gov The stereochemistry and substitution pattern on the dihydro-1,3,4-oxadiazole ring were identified as crucial factors for modulating isoform selectivity. nih.gov For instance, the resolution of one racemic mixture led to the isolation of the levorotatory eutomer, which exhibited enhanced potency and selectivity for hCA XII over hCA II. nih.gov

Another study on 1,2,4-oxadiazol-5-yl benzenesulfonamides revealed potent inhibition of the cytosolic hCA II and the membrane-bound hCA IX isoforms. rudn.ru The differential cellular localization of these enzymes suggests that these compounds could serve as selective inhibitors for either isoform, depending on their cell permeability. rudn.ru Molecular docking studies have helped to rationalize the structure-activity relationships (SAR) observed in these compounds. rudn.ru

Furthermore, research on 4-anilinoquinazoline-based benzenesulfonamides has shown significant inhibitory activity against hCA I, II, IX, and XII. nih.gov One compound in this series, 4f , was particularly potent against hCA IX with a Ki of 86.5 nM, while another, 3b , was most effective against hCA XII with a Ki of 39.4 nM. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Selected Oxadiazolyl-Benzenesulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (Ki) |

|---|---|---|

| 4f | hCA IX | 86.5 nM |

| 3b | hCA XII | 39.4 nM |

| 3a | hCA II | 8.7 nM |

| 4a | hCA II | 2.4 nM |

| 4e | hCA II | 4.6 nM |

This table is interactive. Click on the headers to sort the data.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. A series of 1,2,4-oxadiazole (B8745197) derivatives were designed based on the structure of donepezil, a known AChE inhibitor, and evaluated for their inhibitory activities against both enzymes. nih.gov

Several of these compounds exhibited a higher selectivity towards BuChE. nih.gov Notably, compound 6n demonstrated the highest potency and selectivity for BuChE, with an IC50 value of 5.07 µM and a selectivity index greater than 19.72. nih.gov Docking studies indicated that this compound fits well into the active site of the BuChE enzyme, forming favorable lipophilic interactions and hydrogen bonds. nih.gov The structure-activity relationship analysis revealed that large, lipophilic, electron-withdrawing groups at specific positions on the molecule were beneficial for anti-BuChE activity. nih.gov

Another study focused on novel 1,3,4-oxadiazole (B1194373) derivatives as potential AChE inhibitors. nih.govsemanticscholar.org Kinetic studies showed that these compounds act as non-competitive inhibitors, binding to an allosteric site on the enzyme. semanticscholar.org In silico docking analysis revealed interactions with the peripheral anionic subsite of AChE. semanticscholar.org

Table 2: Inhibition of Cholinesterases by a Selected 1,2,4-Oxadiazole Derivative

| Compound | Target Enzyme | IC50 Value | Selectivity Index (SI) |

|---|---|---|---|

| 6n | BuChE | 5.07 µM | > 19.72 |

This table is interactive. Click on the headers to sort the data.

Selective inhibition of monoamine oxidase B (MAO-B) is a therapeutic approach for neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com A series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides were investigated for their MAO inhibitory properties. nih.govcornell.edu These compounds were found to be potent and specific MAO-B inhibitors, with the most potent compound exhibiting an IC50 value of 0.0027 µM. nih.govcornell.edu

Structure-activity relationship studies indicated that 4-benzenesulfonamide derivatives were significantly more potent than their 3-benzenesulfonamide counterparts. nih.govcornell.edu This was the first report of nanomolar MAO inhibition potencies for sulfonamide derivatives. nih.govcornell.edu Computational studies predicted extensive hydrogen bonding between the sulfonamide group and the MAO-B enzyme. cornell.edu

Another study synthesized 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole and tested its potential as a human MAO-A and MAO-B inhibitor. mdpi.com This compound showed notable inhibition of MAO-B with an IC50 value of 0.036 µM, while exhibiting weak inhibition of MAO-A. mdpi.com

Table 3: Inhibition of MAO-B by Selected Oxadiazolyl-Benzenesulfonamide Derivatives

| Compound Class | Most Potent Compound IC50 |

|---|---|

| 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides | 0.0027 µM |

| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 0.036 µM |

This table is interactive. Click on the headers to sort the data.

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in various cellular processes, and its dysregulation has been implicated in several diseases. A series of 1,3,4-oxadiazole derivatives have been identified as potent and selective inhibitors of GSK-3β. nih.gov

Through high-throughput screening, a 1,3,4-oxadiazole-containing compound was initially identified as a GSK-3β inhibitor. nih.gov Subsequent synthesis and evaluation of novel analogs led to the discovery of a compound with an IC50 value of 2.3 nM for GSK-3β. nih.gov This compound demonstrated over 1,000-fold selectivity for GSK-3β when tested against a panel of 23 other kinases. nih.gov

The sulfonamide group in oxadiazolyl-benzenesulfonamides can mimic p-aminobenzoic acid (PABA), a substrate for the bacterial enzyme dihydropteroate (B1496061) synthase. This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth. By competitively inhibiting dihydropteroate synthase, these compounds can exert antibacterial effects. nih.gov The inhibitory action of various sulfonamides on dihydropteroate synthetase from Escherichia coli has been demonstrated. nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. A novel series of bi-heterocyclic bi-amides containing a 1,3,4-oxadiazole ring were synthesized and screened for their in vitro urease inhibitory activity. nih.gov

Most of the synthesized compounds exhibited potent inhibitory potential against urease. nih.gov One compound, 9j , was the most promising, with an IC50 value of 2.58 ± 0.02 µM, which was significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.11 ± 0.12 µM). nih.gov Molecular docking studies supported the experimental findings, suggesting that this compound binds effectively within the active site of the urease enzyme. nih.gov

Table 4: Inhibition of Urease by a Selected Bi-heterocyclic Bi-amide

| Compound | IC50 Value | Standard (Thiourea) IC50 |

|---|---|---|

| 9j | 2.58 ± 0.02 µM | 21.11 ± 0.12 µM |

This table is interactive. Click on the headers to sort the data.

Ligand-Protein Binding Analysis and Molecular Recognition

The interaction between a ligand and its protein target is fundamental to its biological activity. For the oxadiazolyl-benzenesulfonamide class of compounds, in silico molecular docking and dynamics studies have been instrumental in predicting and analyzing these interactions at the molecular level. These computational methods help to determine the binding affinity and the specific orientation of the compound within the active site of a target protein.

Molecular docking studies on various derivatives have revealed favorable binding energies, suggesting stable ligand-protein complexes. For instance, docking of 1,3,4-oxadiazole-bearing benzenesulfonamide (B165840) derivatives into the active site of bovine carbonic anhydrase (BCA) showed binding free energies (ΔG) as low as -7.69 kcal/mol, indicating strong and spontaneous binding. tandfonline.combohrium.com Similarly, when novel oxadiazole/benzimidazole (B57391) hybrids were docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), the calculated docking scores ranged from -7.4 kcal/mol to -8.7 kcal/mol, which were comparable to the co-crystallized inhibitor Erlotinib. ekb.eg These findings underscore the potential of the oxadiazolyl-benzenesulfonamide scaffold to form stable and high-affinity interactions with various biological targets.

The effectiveness of a compound is often dictated by its specific interactions with key amino acid residues in the target's binding pocket. The benzenesulfonamide and oxadiazole moieties are crucial pharmacophores that facilitate these interactions through hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov

Molecular docking simulations have provided detailed insights into these binding modes. For example, in the inhibition of Polo-like kinase 4 (PLK4) by N-(1H-indazol-6-yl)benzenesulfonamide derivatives, the benzenesulfonamide fragment effectively occupies a hydrophobic cavity, with the benzene (B151609) ring engaging in π-π interactions with a Phenylalanine residue (Phe-23). nih.gov This type of hydrophobic interaction is critical for anchoring the ligand within the active site and enhancing inhibitory efficacy. nih.gov

Hydrogen bonding is another critical factor for molecular recognition. Studies on benzenesulfonamide-based inhibitors targeting HIV-1 reverse transcriptase have shown that the primary benzenesulfonamide group can form hydrogen bonds with residues such as Lysine 104 (K104) and Valine 106 (V106). uq.edu.au In the case of PLK4 inhibitors, the core structure forms essential hydrogen bond connections with hinge region residues Glutamic acid 90 (Glu-90) and Cysteine 92 (Cys-92). nih.gov Similarly, docking of oxazole-benzenesulfonamide derivatives into the active site of the KCa2.3 potassium channel identified Serine 507 and Alanine 532 as key residues determining the modulatory effect. nih.gov

The following table summarizes key interactions identified between oxadiazolyl-benzenesulfonamide derivatives and their respective protein targets through molecular modeling studies.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| Polo-like kinase 4 (PLK4) | Glu-90, Cys-92 | Hydrogen Bond | nih.gov |

| Phe-23 | π-π Stacking | nih.gov | |

| HIV-1 Reverse Transcriptase | K104, V106 | Hydrogen Bond | uq.edu.au |

| KCa2.3 Channel | Ser507, Ala532 | Gating Modulation | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Not specified | ATP Binding Site Interaction | ekb.eg |

| Bovine Carbonic Anhydrase (BCA) | Not specified | Active Site Binding | tandfonline.combohrium.com |

Modulation of Cellular and Sub-cellular Pathways (In Vitro Context)

Derivatives of N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide have been shown to modulate a variety of cellular and sub-cellular pathways in vitro, demonstrating a broad spectrum of biological activities, including anticancer, immunomodulatory, and enzyme inhibitory effects. nih.govnih.govsemanticscholar.org

In the context of cancer, these compounds can induce apoptosis and inhibit cell proliferation across various cancer cell lines. nih.govmdpi.com The 1,2,4-oxadiazole ring is considered a key pharmacophore in the design of novel apoptosis inducers, with some derivatives activating effector caspases like caspase-3. mdpi.com For instance, a series of 1,2,4-oxadiazole derivatives linked with benzimidazole exhibited potent antitumor activity against MCF-7 (breast), A549 (lung), and A375 (melanoma) cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov Another study on 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives also reported significant cytotoxic activity against A375, MCF-7, and ACHN (renal) cancer cell lines. nih.gov

Beyond direct cytotoxicity, certain oxadiazole derivatives exhibit immunomodulatory activity. nih.govnih.gov One study demonstrated that N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine could polarize murine bone marrow-derived macrophages (BMDMs) towards the anti-tumoral M1 phenotype. nih.gov This polarization was accompanied by the increased production of pro-inflammatory cytokines such as TNF-α and IL-12, as well as nitrite, suggesting a mechanism that could enhance the immune response against tumor cells. nih.gov

The table below presents the in vitro anticancer activity of various oxadiazolyl benzenesulfonamide derivatives against a panel of human cancer cell lines.

| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |

| 1,2,4-Oxadiazole-benzimidazole derivatives | MCF-7 (Breast) | 0.12 - 2.78 | nih.gov |

| A549 (Lung) | 0.12 - 2.78 | nih.gov | |

| A375 (Melanoma) | 0.12 - 2.78 | nih.gov | |

| 1,2,4-Oxadiazole-imidazothiadiazole derivatives | A375 (Melanoma) | 0.11 - 1.47 | nih.gov |

| MCF-7 (Breast) | 0.11 - 1.47 | nih.gov | |

| ACHN (Renal) | 0.11 - 1.47 | nih.gov | |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | researchgate.net |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | researchgate.net |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 (Melanoma) | 50.99 | nih.gov |

Furthermore, these compounds act as inhibitors of key enzymes involved in cellular signaling. Derivatives of 1,3,4-oxadiazole have shown potent inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. nih.gov Benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have also been identified as effective inhibitors of carbonic anhydrase. tandfonline.com

Application as Chemical Probes for Investigating Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, typically by selectively interacting with a specific protein target. The 1,2,4-oxadiazole scaffold is valuable in this regard because it can act as a bioisostere for amide and ester groups, providing improved metabolic stability while maintaining the ability to engage in necessary biological interactions like hydrogen bonding. lifechemicals.comnih.govnih.gov This stability makes oxadiazole derivatives reliable tools for probing biological pathways without rapid degradation. nih.gov

The potent and often selective nature of oxadiazolyl-benzenesulfonamides against specific biological targets makes them excellent candidates for chemical probes. For example, a highly selective inhibitor for a particular enzyme can be used to elucidate that enzyme's role in complex cellular signaling cascades. rsc.org By observing the downstream cellular effects after introducing the inhibitor, researchers can map the enzyme's function within a pathway. The development of oxadiazole derivatives as selective inhibitors of enzymes like cyclooxygenase (COX) or protein kinases allows for the targeted investigation of pathways related to inflammation and cancer. nih.gov

Moreover, the structural versatility of the oxadiazole core allows for the synthesis of large libraries of compounds, which can be screened to identify probes for a wide array of biological targets. mdpi.com The ability to modify substituents on both the oxadiazole and benzenesulfonamide rings enables fine-tuning of potency and selectivity, which are critical characteristics for a high-quality chemical probe. The use of these compounds to modulate specific cellular events, such as macrophage polarization or caspase activation, provides a direct method for studying the molecular mechanisms underlying these processes in vitro. nih.govmdpi.com

Advanced Research Directions and Future Perspectives for N 1,2,4 Oxadiazol 3 Yl Benzenesulfonamide Derivatives

Development of Novel Heterocyclic Scaffolds and Hybrid Molecules Incorporating the 1,2,4-Oxadiazole (B8745197) and Sulfonamide Moieties

A promising direction in the evolution of N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide derivatives is the creation of hybrid molecules and novel heterocyclic scaffolds. This strategy involves conjugating the core oxadiazole-sulfonamide structure with other biologically active heterocyclic systems to generate compounds with potentially synergistic or enhanced pharmacological profiles. researchgate.net The rationale is that such molecular hybrids may interact with multiple biological targets or exhibit improved affinity and selectivity for a single target. semanticscholar.org

Researchers have explored the synthesis of conjugates linking the 1,2,4-oxadiazole-sulfonamide scaffold with moieties like thiazole (B1198619) and thiophene. nih.gov These efforts have led to the identification of compounds with significant anticancer activities. nih.gov For instance, a series of 1,2,4-oxadiazole-based compounds featuring thiazole/thiophene-sulfonamide conjugates were synthesized and evaluated as inhibitors of carbonic anhydrase IX (CAIX), a tumor-associated enzyme. nih.gov Similarly, linking the core structure to other heterocycles like benzimidazole (B57391) or 1,2,3-triazole has been investigated to develop agents with potent antimicrobial or antitumor activities. researchgate.netmdpi.com These studies underscore the modularity of the oxadiazole-sulfonamide framework, which allows for systematic structural modifications to tune biological activity. nih.govsemanticscholar.org The development of these complex molecules represents a key strategy for expanding the therapeutic applicability of this compound class. researchgate.netmdpi.com

| Core Scaffold | Linked Heterocycle | Target/Activity | Key Findings |

| 1,2,4-Oxadiazole-Sulfonamide | Thiazole / Thiophene | Anticancer (CAIX inhibition) | Thiazole/thiophene-sulfonamide conjugates exhibited potent anticancer activities with low micromolar potencies. nih.gov |

| 1,2,4-Oxadiazole | Benzimidazole | Anticancer | Hybrid compounds showed higher activity than doxorubicin (B1662922) against MCF-7, A549, and A375 cancer cell lines. mdpi.com |

| 1,2,4-Oxadiazole | 1,2,3-Triazole | Antimicrobial | A series of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives exhibited high antimicrobial activity. mdpi.com |

| 1,2,4-Oxadiazole-Sulfonamide | General | Antimicrobial | Screening of a library of diversely substituted oxadiazoles (B1248032) identified compounds with notable antibacterial properties. nih.gov |

Strategies for Chemical Lead Optimization and Compound Property Improvement

Once a promising lead compound is identified, lead optimization becomes a critical step to enhance its therapeutic potential. This process involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, several optimization strategies are being pursued.

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing and evaluating a series of structurally related analogs, researchers can identify the chemical features essential for biological activity. For example, an initial SAR analysis of 1,2,4-oxadiazole-sulfonamide conjugates identified a lead compound, OX12, with an antiproliferative IC50 of 11.1 µM. nih.gov Subsequent SAR-guided optimization, focusing on modifications to the sulfonamide portion, led to the discovery of compound OX27, which showed a nearly two-fold increase in potency (IC50 = 6.0 µM). nih.gov

Another key strategy is bioisosteric replacement, where a functional group is replaced with another group that has similar physical or chemical properties, to improve metabolic stability or other pharmacokinetic parameters. nih.gov For instance, an ester group, which is prone to hydrolysis by metabolic enzymes, could be replaced with a 1,2,4-oxadiazole ring to maintain key hydrogen bonding interactions while enhancing stability. nih.gov Structural simplification is another approach used to reduce molecular complexity and improve properties like ligand efficiency. scienceopen.com These optimization strategies are essential for transforming a promising chemical scaffold into a viable drug candidate. nih.gov

| Strategy | Example Application | Outcome | Reference |

| SAR-Guided Optimization | Modification of thiazole-sulfonamide conjugates of 1,2,4-oxadiazoles. | Improved anticancer potency from lead compound OX12 (IC50 = 11.1 µM) to optimized compound OX27 (IC50 = 6.0 µM). | nih.gov |

| Bioisosteric Replacement | Replacing a metabolically liable ethyl ester with a 1,2,4-oxadiazole ring. | Aimed to address metabolic instability and maintain necessary molecular interactions. | nih.gov |

| Functional Group Modification | Replacing an amide linker with a sulfonamide in a series of kinase inhibitors. | Resulted in a substantial improvement in cellular potency. | scienceopen.com |

Mechanistic Insights into Molecular Interactions at the Atomic Level

A deep understanding of how this compound derivatives interact with their biological targets at the atomic level is crucial for rational drug design. Future research will increasingly rely on a combination of computational and experimental techniques to elucidate these molecular interactions.

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a small molecule to its macromolecular target. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, docking studies have been used to understand how diazenylbenzenesulfonamide inhibitors bind within the active site of the glyoxalase-I enzyme. nih.gov

Experimental techniques provide definitive structural information. X-ray crystallography can determine the three-dimensional structure of a compound or a protein-ligand complex, offering a precise map of atomic interactions. mdpi.comscilit.com Furthermore, Hirshfeld surface analysis can be used to analyze molecular packing in crystals, quantifying intermolecular contacts and highlighting the dominance of interactions like H···O hydrogen bonding. mdpi.comscilit.com The 1,2,4-oxadiazole ring itself is known to participate in noncovalent interactions, including π–π stacking with aromatic and heteroaromatic systems, which can be critical for molecular recognition and binding. nih.gov Investigating these interactions provides valuable insights for designing next-generation derivatives with improved target affinity and selectivity.

Integration of Green Chemistry Principles in the Synthesis of Oxadiazole-Sulfonamides

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. researchgate.net Future synthesis of oxadiazole-sulfonamide derivatives will focus on developing more sustainable and eco-friendly methodologies. nih.govsci-hub.se This involves using less hazardous solvents, reducing waste, and improving energy efficiency. nih.govresearchgate.net

Key green chemistry strategies applicable to the synthesis of these compounds include:

Use of Greener Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water or ethanol. mdpi.comrsc.org For instance, an eco-friendly method for synthesizing sulfonamide derivatives uses water and sodium carbonate, eliminating the need for expensive and toxic organic solvents and bases. mdpi.comscilit.com